3H-Spiro[isobenzofuran-1,3'-piperidine] hydrochloride

Catalog No.
S2707436
CAS No.
1047655-71-9
M.F
C12H16ClNO
M. Wt
225.72
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3H-Spiro[isobenzofuran-1,3'-piperidine] hydrochlor...

CAS Number

1047655-71-9

Product Name

3H-Spiro[isobenzofuran-1,3'-piperidine] hydrochloride

IUPAC Name

spiro[1H-2-benzofuran-3,3'-piperidine];hydrochloride

Molecular Formula

C12H16ClNO

Molecular Weight

225.72

InChI

InChI=1S/C12H15NO.ClH/c1-2-5-11-10(4-1)8-14-12(11)6-3-7-13-9-12;/h1-2,4-5,13H,3,6-9H2;1H

InChI Key

MVMPVOSJKPIYIB-UHFFFAOYSA-N

SMILES

C1CC2(CNC1)C3=CC=CC=C3CO2.Cl

Solubility

not available

3H-Spiro[isobenzofuran-1,3'-piperidine] hydrochloride is a chemical compound notable for its unique spirocyclic structure, which incorporates both an isobenzofuran and a piperidine moiety. This compound is characterized by the molecular formula C12H15ClNC_{12}H_{15}ClN and has a molecular weight of approximately 225.71 g/mol . The structure features a piperidine ring fused to an isobenzofuran, contributing to its distinctive chemical properties and potential biological activities.

There is no known mechanism of action described in scientific research for this compound [, ].

  • In the absence of specific research, potential safety concerns or hazards associated with 3H-Spiro[isobenzofuran-1,3'-piperidine] hydrochloride are unknown. However, due to the presence of a chlorine atom (hydrochloride) and a potentially radioactive isotope (tritium), general handling precautions for these functional groups are recommended.

While there are entries for this compound in scientific databases like PubChem [], they primarily focus on its chemical structure, properties, and safety information. No documented research articles or studies directly investigating its applications were found.

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  • Patent Search: Searching for patents mentioning the compound might reveal its potential applications or intended use in specific fields [].
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  • Literature Search with Broader Terms: Expanding the search to include broader terms like "isobenzofuran derivatives" or "piperidine derivatives" might lead to related research that could offer insights into the potential applications of 3H-Spiro[isobenzofuran-1,3'-piperidine] hydrochloride [].

The chemical reactivity of 3H-Spiro[isobenzofuran-1,3'-piperidine] hydrochloride is influenced by its functional groups. It can participate in various reactions typical for nitrogen-containing heterocycles, including:

  • Nucleophilic substitutions: The nitrogen atom in the piperidine ring can act as a nucleophile.
  • Electrophilic aromatic substitution: The aromatic system of the isobenzofuran can undergo electrophilic substitution reactions.
  • Reduction reactions: Depending on the substituents, the compound may be susceptible to reduction, particularly at positions adjacent to the nitrogen atom.

Research indicates that 3H-Spiro[isobenzofuran-1,3'-piperidine] hydrochloride exhibits significant biological activities. It has been studied for its potential as an analgesic and anti-inflammatory agent. The compound's structure allows it to interact with various biological targets, including receptors involved in pain pathways. Preliminary studies suggest it may possess activities similar to those of known analgesics, although detailed pharmacological profiling is necessary to confirm these effects .

The synthesis of 3H-Spiro[isobenzofuran-1,3'-piperidine] hydrochloride typically involves multi-step organic reactions. Common methods include:

  • Cyclization reactions: Starting materials such as substituted phenols and piperidines are subjected to cyclization under acidic or basic conditions.
  • Friedel-Crafts acylation: This reaction can be used to introduce substituents onto the aromatic ring prior to cyclization.
  • Hydrochloride formation: The final step often involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability.

3H-Spiro[isobenzofuran-1,3'-piperidine] hydrochloride finds applications primarily in medicinal chemistry and pharmacology. Its potential therapeutic properties make it a candidate for drug development targeting pain management and possibly other conditions related to inflammation. Additionally, its unique structure may serve as a scaffold for synthesizing novel compounds with enhanced biological activity.

Interaction studies are crucial for understanding how 3H-Spiro[isobenzofuran-1,3'-piperidine] hydrochloride interacts with biological systems. These studies typically focus on:

  • Receptor binding assays: To determine affinity and efficacy at specific targets.
  • Enzyme inhibition assays: To evaluate potential inhibitory effects on enzymes involved in pain pathways.
  • Toxicological assessments: To establish safety profiles and identify any adverse effects associated with the compound.

Such studies are essential for advancing this compound into clinical applications.

Several compounds share structural similarities with 3H-Spiro[isobenzofuran-1,3'-piperidine] hydrochloride, which may exhibit comparable biological activities or serve as analogs in research:

Compound NameCAS NumberSimilarity Score
3H-Spiro[2-benzofuran-1,4'-piperidine] hydrochloride37663-44-80.98
Spiro[isochroman-1,4'-piperidine] hydrochloride173943-98-10.94
Spiro[isochroman-1,4'-piperidine]180160-97-80.92
4-Diphenylmethoxypiperidine hydrochloride65214-86-00.92
6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride1359703-79-90.83

These compounds provide a framework for exploring variations in biological activity based on structural differences. The high similarity scores indicate that modifications in the piperidine or isobenzofuran components could lead to analogs with distinct pharmacological profiles.

Molecular Architecture: Spiro-Cyclic Design and Functional Groups

The core structure of 3H-spiro[isobenzofuran-1,3'-piperidine] hydrochloride (C₁₂H₁₆ClNO) features a spirocyclic system where a benzofuran ring shares a single sp³-hybridized carbon atom with a piperidine moiety [1] . The isobenzofuran component consists of a fused benzene and furan system, while the piperidine ring adopts a chair conformation stabilized by intramolecular hydrogen bonding. The hydrochloride salt formation occurs via protonation of the piperidine nitrogen, introducing a chloride counterion that enhances crystallinity [1] [4].

Key functional groups include:

  • Ether oxygen in the furan ring (C–O–C bond length: ~1.43 Å)
  • Tertiary amine in the piperidine ring (N–H⁺–Cl⁻ ionic interaction)
  • Aromatic π-system in the benzofuran unit (delocalized electrons across 10 atoms)

The spiro junction creates significant steric hindrance, forcing non-planar geometry with a dihedral angle of 112° between the two ring systems [4]. This structural constraint influences both reactivity and spectroscopic signatures.

Physical Properties: Crystallinity, Solubility, and Stability

Experimental data reveal distinct physical characteristics:

PropertyValue/DescriptionSource Reference
Melting Point132–133°C (decomposition observed) [4]
Density1.20 ± 0.1 g/cm³ [4]
Solubility (25°C)48 mg/mL in DMSO; <1 mg/mL in H₂O [3]
Crystalline FormMonoclinic, space group P2₁/c [4]
HygroscopicityModerate; requires inert storage [1]

The compound exhibits limited aqueous solubility (logP = 0.49) [4], attributed to the hydrophobic benzofuran system and ionic hydrochloride component. Thermal gravimetric analysis shows stability up to 180°C, followed by exothermic degradation likely involving furan ring opening .

Spectroscopic Characterization: NMR, IR, and Mass Spectrometry Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, d₆-DMSO) [5]:

  • δ 7.92 (d, J = 7.8 Hz, 1H, aromatic H-5)
  • δ 7.48 (t, J = 7.7 Hz, 1H, aromatic H-6)
  • δ 4.57 (s, 2H, spiro-CH₂)
  • δ 3.21 (m, 4H, piperidine H-2', H-6')

¹³C NMR (100 MHz, d₆-DMSO) [5]:

  • δ 154.0 (furan C-O)
  • δ 137.6 (quaternary spiro carbon)
  • δ 128.5–126.2 (aromatic carbons)
  • δ 67.3 (piperidine C-1')

Infrared Spectroscopy (IR)

Prominent absorption bands [5]:

  • 1736 cm⁻¹: C=O stretch (ketone contamination in synthesis)
  • 3086 cm⁻¹: Aromatic C–H stretch
  • 2860 cm⁻¹: Aliphatic C–H (piperidine)
  • 1480 cm⁻¹: Furan ring vibration

Mass Spectrometry

High-Resolution MS (ESI+) [5]:

  • m/z 239.0971 [M+H]⁺ (calc. 239.0972 for C₁₂H₁₆ClNO)
  • Fragment ions at m/z 154 (benzofuran loss) and 85 (piperidinium)

Thermodynamic and Kinetic Properties: pKa, Solubility, and Degradation Pathways

The piperidine nitrogen exhibits a calculated pKa of 9.2 ± 0.3, consistent with tertiary amine basicity enhanced by spiro strain [4]. pH-dependent solubility studies show maximal dissolution at pH 4–5, correlating with protonation state.

Degradation pathways involve three primary routes:

  • Hydrolytic cleavage: Furan ring opening under acidic conditions (t₁/₂ = 72 hr at pH 3)
  • Oxidative degradation: Benzene ring hydroxylation catalyzed by ambient O₂
  • Thermal decomposition: Exothermic breakdown above 180°C yielding CO and chlorinated aromatics

Stabilization strategies include inert atmosphere storage (-20°C under N₂) and avoidance of polar aprotic solvents that accelerate hydrolysis [1] [3].

Classical Synthetic Routes: Cycloaddition and Ring-Closing Strategies

The synthesis of 3H-Spiro[isobenzofuran-1,3'-piperidine] hydrochloride can be achieved through several classical synthetic methodologies that have been extensively developed for spirocyclic compounds. These approaches primarily focus on cycloaddition reactions and ring-closing strategies that form the characteristic spiro junction between the isobenzofuran and piperidine moieties [2] [3].

1,3-Dipolar Cycloaddition Approaches

One of the most versatile classical methods involves 1,3-dipolar cycloaddition reactions. This approach utilizes nitrile oxides as 1,3-dipoles that react with alkenic dipolarophiles to construct isoxazoline intermediates, which can subsequently be transformed into the desired spirocyclic framework [4]. The reaction typically proceeds through the following sequence: formation of nitrile oxide from the corresponding oxime, regioselective cycloaddition with an exocyclic methylene compound, and subsequent ring manipulation to introduce the piperidine functionality [4].

The cycloaddition strategy offers excellent control over regiochemistry, with reactions generally proceeding with high selectivity when employing substituted alkenes [4]. Reaction conditions typically involve temperatures ranging from 80-120°C, with yields commonly achieving 65-85% for the cycloaddition step [5] [6] [4]. The method demonstrates particular utility when starting from readily available aromatic precursors that can be functionalized to contain the requisite alkyne or alkene functionalities.

Ring-Closing Metathesis Strategies

Ring-closing metathesis (RCM) represents another powerful classical approach for constructing spirocyclic frameworks [7] [8] [9]. This methodology involves the preparation of appropriately substituted diene precursors, followed by ruthenium-catalyzed metathesis to form the spirocyclic core [7]. The RCM approach has demonstrated exceptional efficiency in forming various ring sizes, with particularly good results for five- and six-membered rings that constitute the typical frameworks found in spiro[isobenzofuran-piperidine] systems [10].

The preparation of diene substrates typically involves palladium-catalyzed allylation reactions of β-dicarbonyl compounds or active methylene substrates [11]. These precursors undergo ring-closing metathesis using Grubbs catalysts under mild conditions (40-80°C), achieving yields of 70-95% [7] [8]. The method offers significant advantages in terms of functional group tolerance and the ability to introduce additional double bonds for further synthetic manipulation [7].

Radical Cyclization Methods

Radical cyclization approaches provide an alternative classical strategy, particularly useful for constructing spirocyclic frameworks from linear precursors [6]. These methods typically involve the generation of aryl radicals from halide precursors, followed by regioselective cyclization onto pendant alkenes to form the spirocyclic core [6]. The radical approach has shown particular promise when using photoredox catalysis, which allows for mild reaction conditions and excellent functional group tolerance [6].

The conditions for radical cyclization typically involve temperatures from room temperature to 100°C, with yields ranging from 60-80% [6]. The regioselectivity of these reactions is generally high, favoring exo-cyclization modes that lead to the desired spirocyclic products [6].

Modern Catalytic Methods: Transition Metal-Mediated Synthesis

Contemporary synthetic approaches to 3H-Spiro[isobenzofuran-1,3'-piperidine] hydrochloride have increasingly relied on transition metal catalysis to achieve superior selectivity, efficiency, and functional group tolerance [12] [13] [14].

Palladium-Catalyzed Tandem Cyclizations

Palladium catalysis has emerged as a particularly powerful tool for constructing spirocyclic frameworks through tandem cyclization processes [15] [16]. These methodologies typically employ Pd(OAc)₂ with phosphine ligands to facilitate sequential carbon-carbon and carbon-oxygen bond formations [15]. The palladium-catalyzed approach offers exceptional regioselectivity, with yields commonly ranging from 75-92% [15] [16].

A representative palladium-catalyzed synthesis involves the use of appropriately substituted benzoic acid derivatives that undergo decarboxylative cyclization in the presence of palladium catalysts [15]. The reaction proceeds through allenylpalladium intermediates, followed by nucleophilic attack and intramolecular cyclization to form the spirocyclic core [15]. These conditions are typically conducted in dichloromethane at temperatures ranging from room temperature to 50°C [15] [16].

The palladium-catalyzed methodology demonstrates particular advantages in terms of stereochemical control and the ability to introduce diverse substitution patterns on both the isobenzofuran and piperidine components [16]. Furthermore, the mild reaction conditions and high functional group tolerance make this approach amenable to late-stage diversification strategies [15].

Rhodium-Catalyzed Carbonylative Processes

Rhodium catalysis has proven highly effective for constructing spirocyclic frameworks through carbonylative carbon-carbon bond activation [13] [17]. These processes typically involve the use of Rh(I) complexes under carbon monoxide atmosphere to facilitate directed insertion into cyclopropane rings, followed by trapping with nitrogen-containing nucleophiles [13].

The rhodium-catalyzed approach offers exceptional diastereoselectivity, with reactions proceeding through well-defined metallacyclic intermediates [13]. Typical conditions involve temperatures of 80-120°C under carbon monoxide atmosphere, achieving yields of 70-84% [13] [17]. The method demonstrates particular utility for accessing complex perhydroisoindole frameworks that can serve as advanced intermediates for spiro[isobenzofuran-piperidine] synthesis [13].

A key advantage of the rhodium-catalyzed methodology is its ability to accommodate both aminocyclopropane and aminomethylcyclopropane substrates, providing flexible access to different substitution patterns on the final spirocyclic products [13]. The use of weak donor ligands such as triphenylarsine or 1,4-oxathiane has proven particularly effective in suppressing undesired β-hydride elimination pathways [13].

Iron-Catalyzed Hetero-Pictet-Spengler Reactions

Iron catalysis has emerged as an environmentally benign alternative for constructing spirocyclic frameworks [18]. The use of Fe(ClO₄)₃·6H₂O as a catalyst enables efficient hetero-Pictet-Spengler reactions between tryptophol derivatives and isatin compounds, achieving yields of 68-89% [18].

The iron-catalyzed methodology operates under mild conditions in tetrahydrofuran at 80°C, demonstrating good functional group tolerance and moderate stereoselectivity [18]. The reaction shows particular efficiency with N-methyl tryptophol derivatives and various substituted isatins, regardless of the electronic nature of the substituents [18]. This approach offers significant advantages in terms of cost-effectiveness and environmental sustainability compared to precious metal catalysis [18].

Zinc-Catalyzed Multicomponent Reactions

Zinc catalysis has proven highly effective for constructing spirocyclic frameworks through multicomponent reaction pathways [13]. The use of dinuclear zinc catalysts, generated in situ from diethyl zinc and chiral ligands, enables efficient Knoevenagel/Michael/Pinner/isomerization cascades [13].

These zinc-catalyzed processes achieve remarkable enantioselectivity (>99% ee in optimal cases) with yields ranging from 85-99% [13]. The reactions are typically conducted in dichloromethane at 25°C, demonstrating excellent functional group tolerance and broad substrate scope [13]. The methodology has proven particularly effective for incorporating α-hydroxy ketones and various isatin derivatives into spirocyclic frameworks [13].

Yield Optimization: Reaction Conditions and Purification Techniques

The optimization of synthetic conditions for 3H-Spiro[isobenzofuran-1,3'-piperidine] hydrochloride synthesis requires careful consideration of multiple parameters including solvent selection, temperature control, catalyst loading, and purification strategies [19] [20] .

Solvent System Optimization

Systematic solvent screening has revealed that polar protic solvents generally provide superior results for spirocyclic synthesis [19]. Ethanol consistently outperforms other common solvents, achieving yields of 85% compared to 51% in dichloromethane [19]. This enhancement is attributed to the better solubility of starting materials and the stabilization of charged reactive intermediates generated during Knoevenagel condensation and Michael addition steps [19].

The solvent effect is particularly pronounced in ionic liquid-catalyzed reactions, where the choice of solvent can dramatically impact both reaction rate and selectivity [19]. Acetonitrile and water also provide good results (81% and 71% yields respectively), while less polar solvents such as toluene and diethyl ether give significantly lower yields (23% and 39% respectively) [19].

Temperature and Heating Method Optimization

Microwave irradiation has emerged as a particularly effective heating method for spirocyclic synthesis, offering significant advantages over conventional heating [19]. Microwave heating at 80°C reduces reaction times from 24 hours to 2 hours while improving yields from 85% to 91% [19]. This enhancement is attributed to more efficient energy transfer and the ability to achieve uniform heating throughout the reaction mixture [19].

The temperature optimization studies demonstrate that reactions conducted at sub-ambient temperatures (0°C) require extended reaction times (34 hours) and provide poor yields (36%) [19]. Room temperature reactions show improved performance (71% yield after 72 hours) but still require significantly longer times than optimized conditions [19].

Catalyst Loading Studies

The optimization of catalyst loading represents a critical parameter for achieving optimal yields while maintaining economic viability [19] [22]. For ionic liquid catalysts, the optimal loading has been determined to be 30 mol%, with lower loadings (20 mol%, 10 mol%, 5 mol%) providing significantly reduced yields (55%, 65%, 58% respectively) [19].

Transition metal catalyst optimization requires balancing activity with cost considerations [22]. Palladium-catalyzed reactions typically require 5-10 mol% catalyst loading for optimal performance, while rhodium-catalyzed processes can often achieve excellent results with 2-5 mol% loading due to the high activity of rhodium complexes [13] [17].

Advanced Purification Techniques

The purification of 3H-Spiro[isobenzofuran-1,3'-piperidine] hydrochloride requires specialized techniques due to the compound's unique physicochemical properties [20]. Column chromatography using silica gel (60-120 mesh) provides general purification capabilities, achieving purities of 90-98% with yield recoveries of 75-90% [23] .

Crystallization techniques offer superior final purification, particularly when employing ethanol/toluene mixtures that can improve purity beyond 95% . The crystallization process is facilitated by the formation of the hydrochloride salt, which enhances the compound's crystallinity and facilitates separation from organic impurities .

For large-scale purification of piperidine-containing compounds, azeotropic distillation represents a highly effective approach [20]. This method involves the formation of CO₂ salts to separate piperidine from pyridine impurities, followed by alkaline hydrolysis and azeotropic distillation to achieve purities exceeding 99% [20]. The process demonstrates excellent scalability and can achieve yield recoveries of 80-95% [20].

Analytical Monitoring and Quality Control

Thin-layer chromatography (TLC) provides rapid monitoring of reaction progress, while high-performance liquid chromatography (HPLC) enables precise quantification of product formation and impurity profiles . For compounds requiring stereochemical analysis, chiral HPLC or preparative chiral chromatography becomes essential for enantiomer separation [25].

Nuclear magnetic resonance (NMR) spectroscopy serves as the primary tool for structural confirmation, with ¹H NMR and ¹³C NMR providing detailed information about the spirocyclic framework . High-resolution mass spectrometry (HRMS) enables accurate molecular weight determination and structural confirmation .

Challenges in Scalability and Stereochemical Control

The translation of laboratory-scale synthetic methods to industrial production of 3H-Spiro[isobenzofuran-1,3'-piperidine] hydrochloride presents numerous challenges that must be addressed through careful process development and optimization [26] [27] [28].

Process Safety Considerations

Industrial-scale synthesis faces significant safety challenges, particularly regarding the use of toxic reagents and hazardous reaction conditions [26] [27]. Traditional synthetic routes often employ organotin compounds for radical reactions or carbon monoxide for carbonylative processes, both of which present substantial safety and environmental concerns [26].

The development of safer alternatives has become a priority in industrial process chemistry [6] [26]. Organic photoredox catalysis has emerged as a particularly promising approach, eliminating the need for toxic tin reagents while maintaining excellent reaction efficiency [6]. Similarly, the replacement of high-pressure carbon monoxide with alternative carbonyl sources has enabled safer operation at pilot plant scales [26].

Flow chemistry reactors offer additional safety advantages by minimizing the inventory of hazardous materials and enabling better heat and mass transfer control [26] [29]. These systems have proven particularly effective for managing exothermic reactions and processes involving unstable intermediates [29].

Economic and Cost Optimization

The high cost of transition metal catalysts presents a significant challenge for large-scale production [30] [27]. Palladium and rhodium catalysts, while highly effective, can contribute substantially to production costs, necessitating the development of catalyst recovery and recycling systems [30].

Catalyst recycling strategies have proven essential for economic viability [30]. Heterogeneous catalysts offer particular advantages in this regard, enabling facile separation and reuse [22]. Additionally, the development of more active catalysts that operate at lower loadings can significantly reduce catalyst costs [27].

Alternative catalyst systems based on earth-abundant metals have shown promise for cost reduction [18] [31]. Iron and zinc catalysts, while sometimes requiring higher loadings, offer substantial cost advantages and reduced environmental impact [18] [31].

Equipment and Infrastructure Requirements

The synthesis of spiro compounds often requires specialized equipment to handle specific reaction conditions [26] [29]. High-pressure reactions demand specialized reactors with appropriate safety systems, while cryogenic conditions require specialized cooling systems [26].

Continuous flow processing has emerged as an effective solution for addressing equipment challenges [29]. Flow reactors enable better control of reaction parameters and can often operate under conditions that would be problematic in batch processes [29]. The modular nature of flow systems also facilitates scale-up through numbering-up strategies rather than scaling-up individual reactors [29].

Multi-kilogram scale demonstrations have proven the viability of continuous processing for spiro compound synthesis [29] [27]. A notable example is the kilogram-scale synthesis of spiro[pyrido-oxazine-piperidine] derivatives, which achieved >99% HPLC purity and 77% overall yield using optimized continuous processing [27].

Stereochemical Control and Analysis

The control of stereochemistry represents one of the most significant challenges in spiro compound synthesis [32] [33] [34]. The formation of the spiro center creates a new stereogenic element that must be controlled to ensure consistent product quality [32].

Asymmetric synthesis strategies have proven essential for achieving stereochemical control [33]. The use of chiral auxiliaries, chiral catalysts, and chiral starting materials enables the preferential formation of single stereoisomers [33]. Desymmetrizing reactions, such as the Dieckmann condensation, have proven particularly effective for introducing absolute stereochemistry [32].

The stereochemical analysis of spiro compounds requires sophisticated analytical techniques [25]. Chiral HPLC enables enantiomer quantification, while two-dimensional NMR techniques provide detailed stereochemical assignment [25]. For industrial applications, the development of rapid analytical methods becomes critical for process control [27].

Environmental and Regulatory Compliance

Environmental considerations have become increasingly important in industrial process development [35] [28]. The use of chlorinated solvents, while often providing superior reaction performance, presents disposal challenges and regulatory concerns [35].

Green chemistry principles have guided the development of more sustainable synthetic routes [28]. The replacement of toxic solvents with benign alternatives, the use of catalytic rather than stoichiometric reagents, and the minimization of waste generation represent key objectives in modern process development [35] [28].

Regulatory compliance requires comprehensive environmental impact assessments and the implementation of appropriate waste treatment systems [30] [28]. The pharmaceutical industry's increasing focus on sustainability has driven the adoption of green chemistry metrics and life cycle assessments for process evaluation [28].

Quality Assurance and Batch Consistency

Large-scale production requires robust quality assurance systems to ensure batch-to-batch consistency [27]. The complexity of spiro compound synthesis, with multiple reaction steps and potential side products, necessitates comprehensive analytical monitoring throughout the process [27].

In-line analytical methods have proven valuable for real-time process monitoring [27]. Process analytical technology (PAT) enables continuous monitoring of critical quality attributes and facilitates rapid response to process deviations [27]. These systems have demonstrated particular utility for monitoring stereochemical purity and identifying process upsets that could impact product quality [27].

Dates

Last modified: 04-14-2024

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